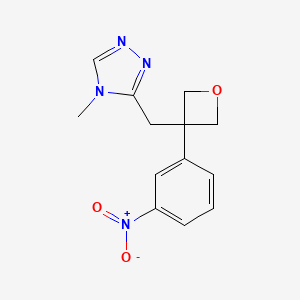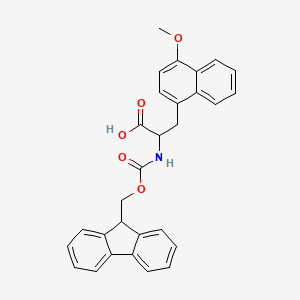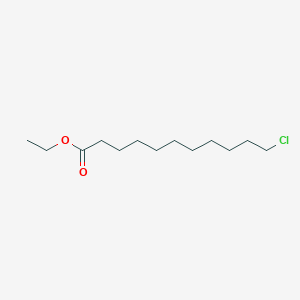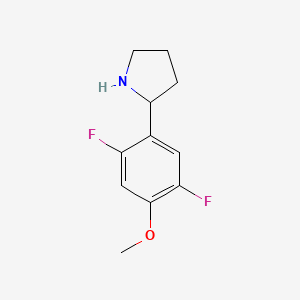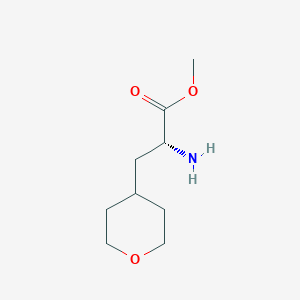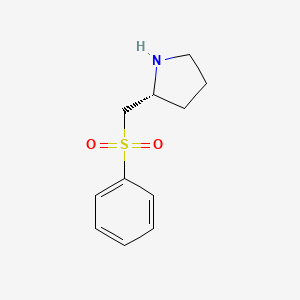
(R)-2-((Phenylsulfonyl)methyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-((Phenylsulfonyl)methyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It features a pyrrolidine ring substituted with a phenylsulfonylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((Phenylsulfonyl)methyl)pyrrolidine typically involves the reaction of pyrrolidine with a phenylsulfonylmethylating agent under controlled conditions. One common method includes the use of phenylsulfonylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high enantioselectivity.
Industrial Production Methods
Industrial production of ®-2-((Phenylsulfonyl)methyl)pyrrolidine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as crystallization or chromatography are used to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
®-2-((Phenylsulfonyl)methyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the phenylsulfonyl group can yield the corresponding sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
®-2-((Phenylsulfonyl)methyl)pyrrolidine has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a ligand in enzyme-catalyzed reactions.
Medicine: Research is ongoing to explore its use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-((Phenylsulfonyl)methyl)pyrrolidine involves its interaction with specific molecular targets. The phenylsulfonyl group can engage in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and selectivity. The pyrrolidine ring provides a rigid framework that enhances the compound’s stability and facilitates its incorporation into larger molecular structures.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((Phenylsulfonyl)methyl)pyrrolidine: The enantiomer of the compound with similar chemical properties but different biological activities.
N-Phenylsulfonylpyrrolidine: Lacks the methyl group, resulting in different reactivity and applications.
Phenylsulfonylmethylamine: A simpler structure with distinct chemical behavior.
Uniqueness
®-2-((Phenylsulfonyl)methyl)pyrrolidine is unique due to its chiral nature and the presence of both a phenylsulfonyl and a methyl group. This combination imparts specific reactivity and selectivity, making it valuable in asymmetric synthesis and as a precursor for various biologically active compounds.
Properties
Molecular Formula |
C11H15NO2S |
|---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
(2R)-2-(benzenesulfonylmethyl)pyrrolidine |
InChI |
InChI=1S/C11H15NO2S/c13-15(14,9-10-5-4-8-12-10)11-6-2-1-3-7-11/h1-3,6-7,10,12H,4-5,8-9H2/t10-/m1/s1 |
InChI Key |
BNJNKUCNFQWIMG-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)CS(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1CC(NC1)CS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


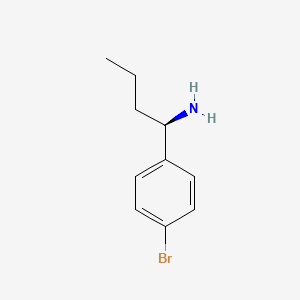
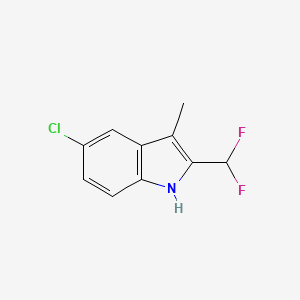
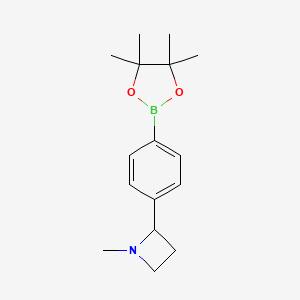
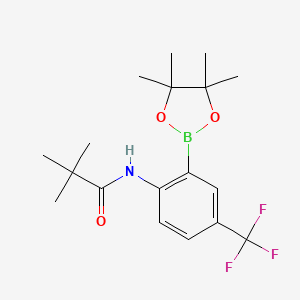
![(S)-3-Amino-8-methoxy-1-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]azepin-2-one](/img/structure/B12982837.png)
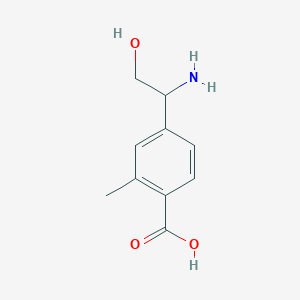
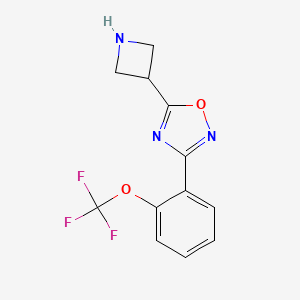
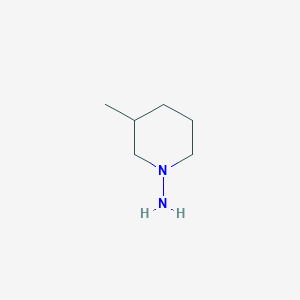
![(1S,5R)-1-Phenyl-3-azabicyclo[3.1.0]hexane](/img/structure/B12982853.png)
